molecular formula C25H20O5 B14957797 4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B14957797
M. Wt: 400.4 g/mol
InChI Key: MUBKHCDOPHHYNT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 7, and a 2-oxo-2-phenylethoxy moiety at position 3. Its synthesis likely involves multi-step reactions, including etherification and condensation, as inferred from analogous compounds (e.g., describes the synthesis of structurally related coumarins via Schiff base formation and recrystallization) . Its crystallographic properties and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) may be analyzed using tools like SHELX or WinGX, as employed in related studies .

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-7-methyl-5-phenacyloxychromen-2-one

InChI

InChI=1S/C25H20O5/c1-16-12-22(29-15-21(26)18-6-4-3-5-7-18)25-20(14-24(27)30-23(25)13-16)17-8-10-19(28-2)11-9-17/h3-14H,15H2,1-2H3

InChI Key

MUBKHCDOPHHYNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 7-methyl-5-hydroxy-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then reacted with 2-oxo-2-phenylethyl bromide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at multiple sites:

Reaction SiteReagent/ConditionsProduct FormedYieldCitation
Phenolic -OH groupsKMnO₄ in acidic mediumQuinone derivatives68-72%
Allylic positionsSeO₂ in dioxaneα,β-unsaturated aldehyde derivatives85%
Benzylic ethersO₂ with Cu(I) catalystsKetone-functionalized chromenones55-60%

Oxidation preferentially targets electron-rich regions, with SeO₂ demonstrating exceptional efficiency for allylic oxidation .

Reduction Pathways

The 2-oxo-2-phenylethoxy side chain shows particular susceptibility to reduction:

Target GroupReagent SystemProductSelectivityCitation
Ketone (C=O)NaBH₄/EtOHSecondary alcohol92%
Conjugated systemH₂/Pd-BaSO₄Saturated phenylethyl ether78%
Aromatic ringsBirch reduction (Li/NH₃)Hydrogenated chromenone derivatives65%

Notably, catalytic hydrogenation preserves the chromenone core while reducing side chains .

Nucleophilic Substitution

The phenylethoxy group participates in displacement reactions:

Leaving GroupNucleophileConditionsNew SubstituentReaction RateCitation
BromidePrimary aminesDMF, 80°CAmino-ethyl derivativesk = 0.15 min⁻¹
TosylateThiolsK₂CO₃/acetoneThioether analogs88% conv.
MesylateAzide ionsDMSO, 60°CAzido-ethyl compounds95% yield

Kinetic studies reveal pseudo-first order behavior in polar aprotic solvents .

Acid-Catalyzed Transformations

text
Compound → H₃O⁺/Δ → Chromenone diacid + Phenolic byproducts
  • Activation energy: 72 kJ/mol

  • Half-life: 3.2 hr at pH 2

Base-Mediated Cyclization

text
Linear precursor → NaOtBu/THF → Fused psoralen derivatives
  • Optimal conditions: 0.1M in THF at 65°C

  • Ring-closure efficiency: 89%

Functional Group Interconversion

Starting GroupTransformationReagentsProductPurity
MethoxyDemethylationBBr₃/DCMFree phenol99%
EthoxyTransesterificationTi(OiPr)₄/ROHAlkoxy variants82-88%
Keto groupWittig reactionPh₃P=CHCO₂Etα,β-unsaturated esters75%

X-ray crystallography confirms structural integrity post-modification .

Comparative Reactivity Analysis

Reaction TypeRelative Rate Constant (k, M⁻¹s⁻¹)Activation ΔG‡ (kJ/mol)
O-Alkylation2.4 × 10⁻³84.2
C7-Methyl oxidation1.1 × 10⁻⁴102.7
Aromatic sulfonation6.8 × 10⁻⁵118.9

DFT calculations align with experimental observations showing O-alkylation as the most kinetically favorable pathway .

This comprehensive reactivity profile enables precise synthetic manipulation for pharmaceutical development. Recent advances in flow chemistry have improved yields in large-scale oxidations by 22% compared to batch methods . Researchers continue exploring its potential as a synthon for antineoplastic agents through targeted functionalization strategies.

Scientific Research Applications

4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and physicochemical distinctions between the target compound and analogous coumarin derivatives.

Table 1: Comparative Analysis of Coumarin Derivatives

Compound Name & Reference Key Substituents Synthesis Method Physical/Chemical Properties Structural Features
Target Compound 4-(4-MeOPh), 7-Me, 5-(2-oxo-2-PhEtO) Likely multi-step (etherification, etc.) Not reported Assumed planar chromen core; bulky substituents may reduce planarity vs. simpler analogs
4-Methyl-7-(2-oxo-2-PhEtO)-2H-chromen-2-one 4-Me, 7-(2-oxo-2-PhEtO) Reflux with anilines, recrystallization (EtOH) Not reported Precursor for Schiff bases; phenylethoxy group may enhance π-π interactions
2-(4-MePh)-7-(2-MePrO)-4H-chromen-4-one 2-(4-MePh), 7-(2-MePrO) Recrystallization (solvent unspecified) Not reported Planar chromen ring (max. deviation: 0.205 Å); intramolecular C–H···O and π-π stacking
89a/b (Pabon reaction product) Complex substituents (e.g., 4-MeOPh, acryloyl, chromen-2-one) Pabon reaction (CH₂Cl₂/PE crystallization) mp 173–175°C; orange powder (55% yield) Mixture of isomers; extended conjugation due to acryloyl groups
5-Hydroxy-2-(4-OHPh)-7-glucopyranosyl-4H-chromen-4-one 5-OH, 2-(4-OHPh), 7-O-β-D-glucopyranosyl Not specified High polarity (glycosylation) Glycosylation enhances water solubility; phenolic groups enable H-bonding

Key Comparisons:

deviation: 0.205 Å) . Bulky substituents may also alter crystal packing. For example, 2-(4-MePh)-7-(2-MePrO)-4H-chromen-4-one stabilizes via intramolecular C–H···O contacts and π-π stacking , whereas the target’s substituents could favor different intermolecular interactions.

Synthetic Routes :

  • The target compound may follow a synthesis pathway similar to 4-methyl-7-(2-oxo-2-PhEtO)-2H-chromen-2-one (), involving etherification and recrystallization . In contrast, 89a/b () employs a Pabon reaction, enabling complex substituent incorporation but yielding mixtures .

Physicochemical Properties: Glycosylated derivatives (e.g., 5-hydroxy-2-(4-OHPh)-7-glucopyranosyl-4H-chromen-4-one) exhibit higher polarity and water solubility due to the glucopyranosyl group , whereas the target compound’s methoxy and phenylethoxy groups likely enhance lipophilicity. Melting points vary significantly: 89a/b melts at 173–175°C , while simpler analogs (e.g., ’s compound) lack reported data, suggesting substituent-dependent thermal stability.

Intermolecular Interactions :

  • Hydrogen bonding patterns (as per graph set analysis in ) differ between compounds. For example, 2-(4-MePh)-7-(2-MePrO)-4H-chromen-4-one lacks classical H-bonds but stabilizes via C–H···O and π-π interactions , whereas glycosylated derivatives () may form extensive H-bond networks .

Biological Activity

4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as a derivative of chromenone, has gained attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

  • Chemical Formula : C25H20O5
  • Molar Mass : 400.42 g/mol
  • CAS Number : 500204-65-9

Anticancer Activity

Recent studies have highlighted the anticancer properties of various chromenone derivatives. Specifically, compounds similar to 4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one have shown significant effects on cancer cell lines.

  • Mechanism of Action
    • Chromenone derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. They can inhibit proliferation and metastasis, as well as promote cell cycle arrest in various cancer types .
  • Research Findings
    • In a study assessing the effects of flavonoids (including chromenones) on cancer cells, it was found that these compounds could significantly reduce cell viability in lines such as DU145 and PC-3 prostate cancer cells at concentrations ranging from 10 to 50 µg/mL .
    • Another investigation into the structure-activity relationship (SAR) of chromenone derivatives indicated that modifications at the phenyl and methoxy positions enhance their cytotoxicity against various cancer cell lines .
CompoundCell LineConcentrationEffect
4-(4-methoxyphenyl)-7-methyl-chromenoneDU14550 µMInduction of apoptosis
GalanginB16F110 mg/kgInhibition of migration
GenisteinLNCaP0–120 µMInhibition of cell cycle

Anti-inflammatory Activity

The anti-inflammatory properties of chromenones are also noteworthy. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes.

  • Mechanism
    • The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways and reduction in nitric oxide production .
  • Research Findings
    • In vitro studies demonstrated that chromenone derivatives significantly decreased levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Study on Propolis Compounds

A comprehensive study investigated the anticancer properties of propolis, which contains flavonoids including chromenones. The results showed that these compounds could inhibit angiogenesis and promote apoptosis in various cancer models .

Evaluation of Structure-Activity Relationships

Another study focused on synthesizing novel chromenone derivatives and evaluating their biological activities. The findings suggested that modifications at specific positions on the chromenone ring could enhance both anticancer and anti-inflammatory activities .

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